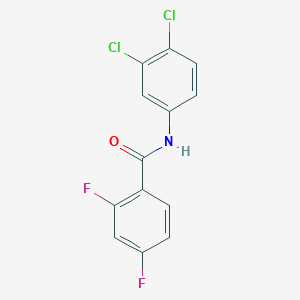

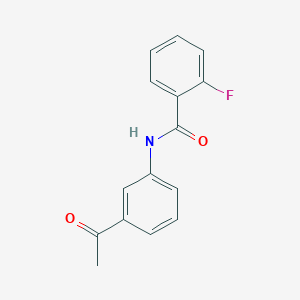

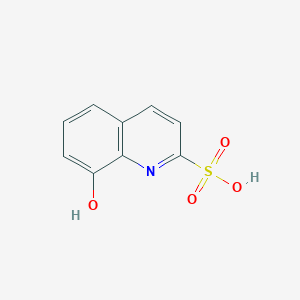

![molecular formula C15H20ClNO3 B261544 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)

5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid, commonly known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) or "good" cholesterol. Fenofibrate has been approved by the US Food and Drug Administration (FDA) since 1993 and is available in various forms, including tablets and capsules.

Mécanisme D'action

Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to the upregulation of fatty acid oxidation, the downregulation of triglyceride synthesis, and the increase in 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid cholesterol synthesis. Fenofibrate also reduces the expression of inflammatory cytokines and adhesion molecules, which are involved in the development of atherosclerosis.

Biochemical and Physiological Effects:

Fenofibrate has been shown to have various biochemical and physiological effects on lipid metabolism and cardiovascular function. It reduces the levels of triglycerides, LDL cholesterol, and total cholesterol, while increasing the levels of this compound cholesterol. Fenofibrate also improves insulin sensitivity, reduces inflammation, and prevents the progression of atherosclerosis. In addition, fenofibrate has been found to lower the levels of liver enzymes, indicating its potential use in the treatment of non-alcoholic fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

Fenofibrate has advantages and limitations when used in laboratory experiments. Its advantages include its well-established therapeutic effects on lipid metabolism and cardiovascular diseases, as well as its availability in various forms. Its limitations include its potential side effects, such as gastrointestinal disturbances, liver dysfunction, and muscle pain. In addition, fenofibrate may interact with other drugs, such as warfarin, leading to an increased risk of bleeding.

Orientations Futures

There are several future directions for the research on fenofibrate. One direction is to investigate its potential use in the treatment of non-alcoholic fatty liver disease and other metabolic disorders. Another direction is to explore its effects on the gut microbiome and its potential use in the treatment of inflammatory bowel disease. Additionally, the development of novel formulations and delivery systems of fenofibrate may improve its therapeutic efficacy and reduce its side effects. Finally, the identification of biomarkers that predict the response to fenofibrate may enable personalized medicine approaches for the treatment of lipid metabolism and cardiovascular diseases.

Méthodes De Synthèse

Fenofibrate can be synthesized using various methods, including the acid chloride method, the acid anhydride method, and the mixed anhydride method. The acid chloride method involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylacrylic acid, followed by the reaction with ethylenediamine and acetic anhydride. The acid anhydride method involves the reaction of 4-chlorobenzoic acid with acetic anhydride, followed by the reaction with 3,3-dimethylacrylic acid and ethylenediamine. The mixed anhydride method involves the reaction of 4-chlorobenzoic acid with isobutyl chloroformate, followed by the reaction with 3,3-dimethylacrylic acid and ethylenediamine.

Applications De Recherche Scientifique

Fenofibrate has been extensively studied for its therapeutic effects on lipid metabolism and cardiovascular diseases. It has been shown to reduce the levels of triglycerides, low-density lipoprotein (LDL) or "bad" cholesterol, and total cholesterol, while increasing the levels of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid cholesterol. Fenofibrate has also been found to improve insulin sensitivity, reduce inflammation, and prevent the progression of atherosclerosis. In addition, fenofibrate has been investigated for its potential use in the treatment of non-alcoholic fatty liver disease, diabetic retinopathy, and metabolic syndrome.

Propriétés

Formule moléculaire |

C15H20ClNO3 |

|---|---|

Poids moléculaire |

297.78 g/mol |

Nom IUPAC |

5-[2-(4-chlorophenyl)ethylamino]-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,10-14(19)20)9-13(18)17-8-7-11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18)(H,19,20) |

Clé InChI |

XEGPURSHWRBNOJ-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |

SMILES canonique |

CC(C)(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

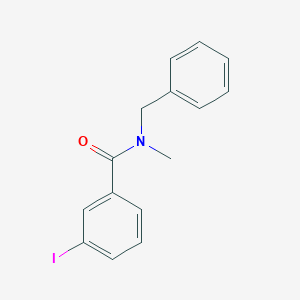

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)

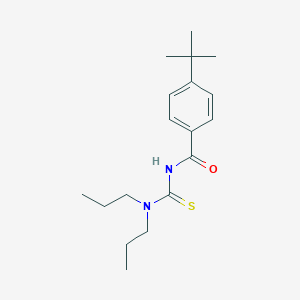

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)

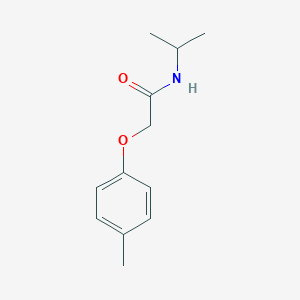

![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)